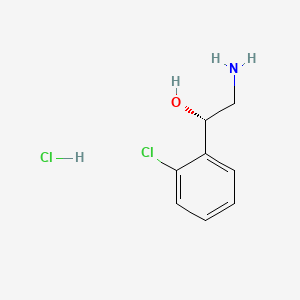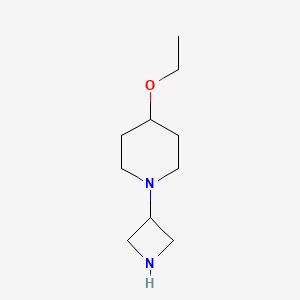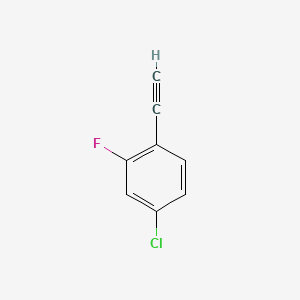
4-Chloro-1-ethynyl-2-fluorobenzene
描述
4-Chloro-1-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H4ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethynyl group at the first position, and a fluorine atom at the second position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
作用机制
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in biological systems.
Mode of Action
The mode of action of 4-Chloro-1-ethynyl-2-fluorobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various reactions, such as free radical reactions , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
Factors such as its molecular weight (15457) and physical form (powder) could influence its bioavailability.
Result of Action
It’s known that benzene derivatives can undergo various reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethynyl-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene and 2-fluorobenzene.
Halogenation: The benzene ring is first halogenated to introduce the chlorine and fluorine atoms at the desired positions.
Ethynylation: The ethynyl group is then introduced through a Sonogashira coupling reaction, which involves the reaction of the halogenated benzene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Bulk Halogenation: Large-scale halogenation of benzene derivatives using chlorine and fluorine gases.
Catalytic Ethynylation: The use of advanced catalytic systems to facilitate the ethynylation reaction efficiently.
化学反应分析
Types of Reactions
4-Chloro-1-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group allows the compound to undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, coupled products with extended conjugation, and various functionalized aromatic compounds.
科学研究应用
4-Chloro-1-ethynyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
4-Chloro-2-ethynyl-1-fluorobenzene: Similar structure but with different substitution pattern.
1-Ethynyl-2-fluorobenzene: Lacks the chlorine atom, leading to different reactivity.
4-Chloro-1-ethynylbenzene: Lacks the fluorine atom, affecting its chemical properties.
属性
IUPAC Name |
4-chloro-1-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDSXZJJWHQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679347 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188472-71-1 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
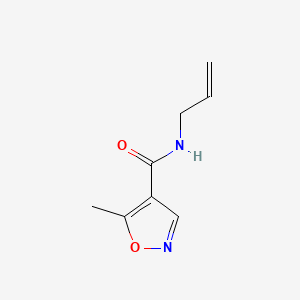

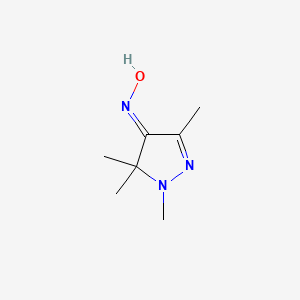
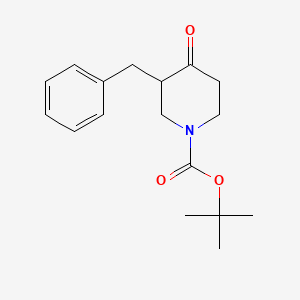

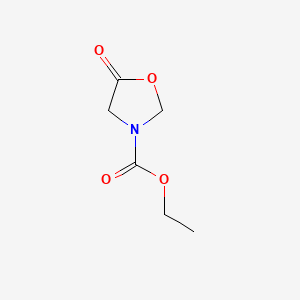
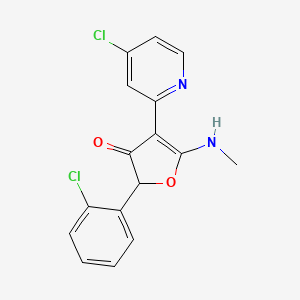
![(6R,7S)-7-amino-3-cyano-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574019.png)
![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)
